molecular formula C18H28N2O4S B4574009 N-(3-ETHOXYPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

N-(3-ETHOXYPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B4574009
M. Wt: 368.5 g/mol
InChI Key: HYWJJSIOUNSRLE-UHFFFAOYSA-N
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Description

N-(3-ETHOXYPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE: is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes an ethoxypropyl group, a pyrrolidine sulfonyl group, and a phenylpropanamide backbone, which may contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications

N-(3-ETHOXYPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHOXYPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. A general synthetic route might include:

    Formation of the Ethoxypropyl Intermediate: This step involves the reaction of an appropriate starting material with ethyl alcohol under acidic or basic conditions to introduce the ethoxypropyl group.

    Introduction of the Pyrrolidine Sulfonyl Group: This step may involve the reaction of the intermediate with pyrrolidine and a sulfonylating agent such as sulfonyl chloride.

    Formation of the Phenylpropanamide Backbone: The final step involves coupling the intermediate with a phenylpropanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHOXYPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of N-(3-ETHOXYPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE would depend on its specific biological or chemical activity. Potential molecular targets and pathways could include:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Chemical Catalysis: The compound could serve as a catalyst in chemical reactions, facilitating the transformation of substrates.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ETHOXYPROPYL)-3-[4-(METHYLAMINO)PHENYL]PROPANAMIDE: Similar structure with a methylamino group instead of a pyrrolidine sulfonyl group.

    N-(3-ETHOXYPROPYL)-3-[4-(DIMETHYLAMINO)PHENYL]PROPANAMIDE: Similar structure with a dimethylamino group.

Uniqueness

N-(3-ETHOXYPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to the presence of the pyrrolidine sulfonyl group, which may impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(3-ethoxypropyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-2-24-15-5-12-19-18(21)11-8-16-6-9-17(10-7-16)25(22,23)20-13-3-4-14-20/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJJSIOUNSRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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